Hédérágénine

Vue d'ensemble

Description

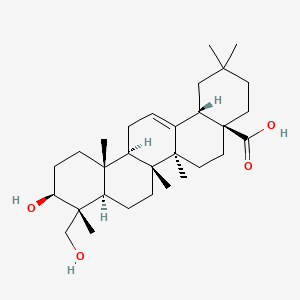

L'hédérangénine est un composé triterpénoïde pentacyclique que l'on trouve principalement dans la plante Hedera helix, communément appelée lierre anglais. Il s'agit de la partie aglycone de nombreuses saponines, telles que l'hédéracoside C et l'alpha-hédérine. L'hédérangénine est reconnue pour sa large gamme d'activités pharmacologiques, notamment antitumorale, anti-inflammatoire, antidépressive et antivirale .

Applications De Recherche Scientifique

Chemistry: Hederagenin serves as a template for the synthesis of new compounds with enhanced pharmacological properties.

Biology: It is used in studies related to cell signaling pathways and gene expression.

Medicine: Hederagenin has shown promise in the treatment of cancer, inflammation, depression, and viral infections.

Mécanisme D'action

Target of Action

Hederagenin (HG) is a natural pentacyclic triterpenoid that can be isolated from various medicinal herbs . The primary targets of HG and its derivatives include STAT3, Aurora B, KIF7, PI3K/AKT, NF-κB, Nrf2/ARE, Drp1, and P-gp . These targets play essential roles in various cellular signaling pathways, contributing to the compound’s diverse pharmacological activities .

Mode of Action

HG and its derivatives combat cancer by exerting cytotoxicity, inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance in cancer cells . They also antagonize inflammation through inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators .

Biochemical Pathways

HG and its derivatives regulate inflammation-related pathways and targets, such as NF-κB, MAPK, JAK2/STAT3, Keap1-Nrf2/HO-1, and LncRNA A33/Axin2/β-catenin . These pathways and their downstream effects contribute to the compound’s anti-inflammatory, anti-cancer, and other pharmacological activities .

Pharmacokinetics

HG is quickly absorbed in the gastrointestinal tract with a short elimination half-life . It can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid . The low bioavailability of hg may limit its clinical application .

Result of Action

The molecular and cellular effects of HG’s action include suppressing the growth of various tumor cell lines in vitro , suppressing transformation, inhibiting proliferation, and inducing apoptosis in tumor cells . It also reduces Aβ-induced oxidative damage, decreases Aβ deposition, and promotes cell survival .

Action Environment

The action, efficacy, and stability of HG can be influenced by environmental factors. For instance, HG is mainly metabolized by intestinal microflora before being absorbed into the plasma . Future studies of HG focusing on extending the half-life, improving bioavailability, enhancing pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design could potentially accelerate HG from the preclinical to clinical research phase .

Analyse Biochimique

Biochemical Properties

Hederagenin has been shown to interact with various enzymes and proteins. It combats cancer by exerting cytotoxicity, inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance in cancer cells . The action targets involved mainly include STAT3, Aurora B, KIF7, PI3K/AKT, NF-κB, Nrf2/ARE, Drp1, and P-gp .

Cellular Effects

Hederagenin has a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-depressant, anti-neurodegenerative, anti-hyperlipidemia, anti-diabetic, anti-leishmanial, and anti-viral activity . It has been shown to possess anti-inflammatory effects by inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

Hederagenin exerts its effects at the molecular level through various mechanisms. It combats cancer by inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance . It also antagonizes inflammation through inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators by regulating inflammation-related pathways and targets .

Dosage Effects in Animal Models

It is known that Hederagenin has been found to have antidepressant-like effects in rodent models .

Metabolic Pathways

Hederagenin is involved in various metabolic pathways. As a metabolism-regulating agent, it can affect the metabolic processes of glucose, lipids, and bone .

Transport and Distribution

Hederagenin is quickly absorbed in the gastrointestinal tract and can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid .

Subcellular Localization

It is known that three CYP450 proteins within Arabidopsis protoplasts, which are likely involved in the biosynthesis of Hederagenin, localize to the endoplasmic reticulum .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hédérangénine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l'hydrolyse des saponines extraites de l'Hedera helix. Les saponines sont soumises à une hydrolyse acide, qui les décompose en leur forme aglycone, produisant de l'hédérangénine .

Méthodes de production industrielle : Dans les milieux industriels, l'hédérangénine est généralement extraite de sources végétales. Le processus implique la collecte de matière végétale, suivie d'une extraction à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié par des techniques telles que la chromatographie pour isoler l'hédérangénine .

Analyse Des Réactions Chimiques

Types de réactions : L'hédérangénine subit diverses réactions chimiques, notamment :

Oxydation : L'hédérangénine peut être oxydée pour former différents dérivés. Par exemple, l'oxydation au niveau des groupes hydroxyle peut produire des cétones ou des acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir l'hédérangénine en ses alcools correspondants.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés en conditions acides.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques utilisés dans des conditions douces.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'hédérangénine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités pharmacologiques .

4. Applications de la Recherche Scientifique

Chimie : L'hédérangénine sert de modèle pour la synthèse de nouveaux composés présentant des propriétés pharmacologiques améliorées.

Biologie : Elle est utilisée dans des études liées aux voies de signalisation cellulaire et à l'expression des gènes.

Médecine : L'hédérangénine a montré un potentiel prometteur dans le traitement du cancer, de l'inflammation, de la dépression et des infections virales.

5. Mécanisme d'Action

L'hédérangénine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antitumorale : L'hédérangénine induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie de signalisation PI3K/Akt.

Activité anti-inflammatoire : Elle réduit l'inflammation en inhibant la production de cytokines pro-inflammatoires et en modulant la voie NF-κB.

Activité antidépressive : L'hédérangénine augmente les niveaux de sérotonine et de dopamine dans le cerveau, contribuant à ses effets antidépresseurs.

Comparaison Avec Des Composés Similaires

L'hédérangénine est structurellement similaire à d'autres triterpénoïdes pentacycliques, tels que :

Acide oléanolique : Les deux composés partagent une structure pentacyclique similaire, mais l'hédérangénine possède des groupes hydroxyle supplémentaires qui contribuent à ses propriétés pharmacologiques uniques.

Acide ursolique : Comme l'hédérangénine, l'acide ursolique présente des activités anti-inflammatoires et antitumorales.

Acide bétulique : Ce composé partage également des similitudes structurales avec l'hédérangénine et est connu pour ses propriétés antitumorales.

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-MYPRUECHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029412 | |

| Record name | Hederagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-99-6 | |

| Record name | Hederagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hederagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hederagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEDERAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQF57J8212 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hederagenin exert its cytotoxic effects on cancer cells?

A1: Hederagenin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including cervical, head and neck, and liver cancer cells. [, , ] This effect is mediated, in part, by inhibiting the Nrf2-ARE antioxidant pathway, leading to increased reactive oxygen species (ROS) accumulation and glutathione depletion within cancer cells. [] Hederagenin also activates intrinsic apoptotic pathways involving caspase-3, PUMA, and PARP. [, ] Furthermore, it can inhibit the STAT3 signaling pathway, which plays a role in cancer cell proliferation and survival. []

Q2: What are the downstream effects of hederagenin's interaction with the PI3K/AKT pathway?

A2: Hederagenin has been shown to protect PC12 cells against corticosterone-induced injury by activating the PI3K/AKT pathway. [] This activation leads to the phosphorylation of AKT and its downstream targets, Forkhead box class O 3a (FoxO3a) and Glycogen synthase kinase-3-beta (GSK3β), in a concentration-dependent manner. [] These effects contribute to hederagenin's neuroprotective properties.

Q3: How does hederagenin impact inflammatory responses?

A3: Hederagenin exhibits anti-inflammatory activity through various mechanisms. It can attenuate the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and cyclooxygenase-2, in models of alcohol-induced liver injury. [] It can also inhibit the IKKβ/NF-κB signaling pathway, reducing the release of inflammatory factors like IL-6, IFN-γ, and TNF-α in atherosclerosis models. []

Q4: What is the molecular formula and weight of hederagenin?

A4: The molecular formula of hederagenin is C30H48O4, and its molecular weight is 472.70 g/mol.

Q5: What are some spectroscopic techniques used to characterize hederagenin?

A5: Researchers often employ spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and mass spectrometry (MS) to elucidate the structure of hederagenin and its derivatives. [, , , , ] These techniques provide valuable information about the compound's molecular weight, functional groups, and connectivity.

Q6: Is there information available about hederagenin's material compatibility and stability under various conditions?

A6: The provided research primarily focuses on the biological activities and chemical characterization of hederagenin and its derivatives. Studies on its material compatibility and stability under various conditions are limited within these papers.

Q7: Does hederagenin exhibit any catalytic properties?

A7: Hederagenin is not typically recognized for possessing catalytic properties. The provided research focuses on its pharmacological activities and biosynthesis.

Q8: Have computational methods been used to study hederagenin?

A8: Yes, computational approaches like network pharmacology, molecular docking, and bioinformatics analysis have been employed to investigate hederagenin's potential mechanisms of action. [, ] These methods help predict interactions with potential drug targets and provide insights into its biological effects.

Q9: How do structural modifications of hederagenin affect its biological activity?

A9: Research suggests that the position and type of sugar moieties attached to the hederagenin aglycone significantly influence its biological activity. For instance, kalopanaxsaponin A, a disaccharide derivative of hederagenin, exhibits potent cytotoxicity against several tumor cell lines, while hederagenin itself shows only weak cytotoxicity. [, ]

Q10: How does the presence of a sugar moiety at the C-3 position of hederagenin impact its activity?

A10: Studies suggest that an arabinosyl moiety at the C-3 position of hederagenin can hinder its cytotoxic activity. [] This highlights the importance of the C-3 position and the nature of the substituent for hederagenin's biological activity.

Q11: What is known about the stability of hederagenin and strategies to improve its formulation?

A11: While the research provided does not extensively cover hederagenin's stability and formulation, one study mentions developing hederagenin derivatives to potentially enhance its therapeutic properties. [] This suggests ongoing efforts to modify hederagenin for improved pharmacological profiles.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hederagenin?

A12: A study using UPLC-Q-TOF/MS investigated the metabolic profile of hederagenin in rats. [] This study identified 71 potential metabolites in rat serum, providing valuable insights into its metabolic fate. Further research is needed to fully characterize hederagenin's ADME profile.

Q13: Are the metabolites of hederagenin biologically active?

A13: Research indicates that hederagenin undergoes metabolism by human intestinal bacteria. [] Interestingly, one of its metabolites, kalopanaxsaponin A, exhibits more potent antidiabetic activity compared to the parent compound. []

Q14: What in vitro models have been used to study the anti-cancer activity of hederagenin?

A14: The cytotoxic effects of hederagenin and its derivatives have been evaluated in vitro using various human cancer cell lines, including HeLa (cervical cancer), [] HNC cells (head and neck cancer), [, ] HepG2 (liver cancer), [, ] and others. [, ] These studies demonstrate hederagenin's potential as an anti-cancer agent.

Q15: Are there any animal model studies investigating the effects of hederagenin?

A15: Yes, several animal models have been employed to investigate the therapeutic potential of hederagenin. Studies in rats have demonstrated its beneficial effects in models of diabetic nephropathy, [] alcoholic liver injury, [] atherosclerosis, [] and neuropathic pain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)